4-(Piperidin-2-yl)aniline
Description
4-(Piperidin-2-yl)aniline is an aromatic amine derivative featuring a piperidine ring fused to an aniline moiety at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The piperidine ring contributes to its basicity and conformational flexibility, while the aniline group enables participation in electrophilic substitution reactions. Applications range from pharmaceutical intermediates to precursors for functionalized polymers .
Properties
IUPAC Name |
4-piperidin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGZVNSUMRWAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309055 | |
| Record name | 4-(2-Piperidinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023277-38-4 | |
| Record name | 4-(2-Piperidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1023277-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Piperidinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)aniline typically involves the reaction of 4-nitroaniline with piperidine under reductive conditions. One common method includes the following steps:
Nitration: 4-nitroaniline is prepared by nitrating aniline.
Reduction: The nitro group of 4-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Cyclization: The resulting 4-aminophenylamine is then reacted with piperidine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of the piperidine or aniline moieties.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Piperidin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features that allow for interaction with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Piperidin-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring can enhance the compound’s ability to cross biological membranes, while the aniline moiety can participate in specific binding interactions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations :
- Electronic Effects : Replacement of the piperidine ring with a thiophene group (4-(Thiophen-3-yl)aniline) reduces basicity but enhances π-conjugation, making it suitable for optoelectronic applications .
- Steric and Solubility Effects : The sulfonyl group in 4-(Piperidin-1-ylsulfonyl)aniline increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the parent compound .
- Pharmacological Relevance : Halogenated analogs like 5-chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline exhibit enhanced binding affinity in kinase inhibition due to halogen-π interactions .
Reactivity Trends :
- The aniline group in all analogs undergoes nitrosation and diazotization.
- Piperidine-containing derivatives show higher nucleophilicity at the amine site compared to thiophene or sulfonyl analogs .
Biological Activity
4-(Piperidin-2-yl)aniline, also known as N,N-diethyl-4-(piperidin-2-yl)aniline, is an organic compound with the molecular formula C₁₅H₂₄N₂. This compound has garnered attention in medicinal chemistry due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research . Its unique structure combines an aniline moiety with a piperidine ring, which contributes to its diverse pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve interference with microbial cell functions, potentially through interactions with specific enzymes or receptors involved in cellular metabolism.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. It has been identified as a potential inhibitor of NEK2 (NIMA-related kinase 2), which is overexpressed in several cancer types. The compound's ability to inhibit NEK2 suggests that it may disrupt cancer cell proliferation and survival mechanisms. A study highlighted the use of structure-based pharmacophore modeling combined with QSAR (Quantitative Structure-Activity Relationship) analyses to identify this compound as a promising NEK2 inhibitor, with experimental validation showing substantial inhibitory activity against this target .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The presence of both the piperidine and aniline groups allows for versatile interactions with biological targets. Comparative studies with structurally similar compounds have provided insights into how modifications to the structure can influence biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N,N-Diethyl-4-(piperidin-2-yl)aniline | Diethyl substitution on piperidine | Antimicrobial and anticancer potential |
| N,N-Dimethyl-4-(piperidin-2-yl)aniline | Dimethyl substitution instead of diethyl | Varies in reactivity and stability |
| N,N-Diethyl-4-(piperidin-4-yl)aniline | Substituted at a different position on piperidine | Potentially distinct biological activities |
This table illustrates how variations in substitution patterns can lead to different biological profiles, emphasizing the importance of SAR studies in drug development.
Case Studies and Research Findings
- NEK2 Inhibition : A recent study utilized QSAR modeling to explore the inhibition of NEK2 by various compounds, including this compound. The study identified critical structural features necessary for effective inhibition and validated these findings through experimental assays, demonstrating a promising value indicating potent activity against NEK2 .
- Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of this compound against a range of pathogens. Results indicated significant inhibition zones in bacterial cultures treated with this compound, suggesting its potential as a lead compound for new antibiotic development.
- Mechanistic Studies : Further research has delved into the mechanistic pathways through which this compound exerts its effects, including enzyme inhibition assays that reveal its interaction with key metabolic pathways in both microbial and cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
